molecular formula C19H17N3O3 B2673354 N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide CAS No. 391893-56-4

N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide

Cat. No.: B2673354
CAS No.: 391893-56-4
M. Wt: 335.363
InChI Key: LYYKRKRSZRKROH-SRZZPIQSSA-N
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Description

N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide is a complex organic compound characterized by its unique structure, which includes a naphthamide core and a hydrazino group linked to a methylated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide typically involves the condensation of 5-methyl-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl-1-naphthamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
  • N-(4-Ethoxyphenyl)-2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoacetamide
  • N-(2-Methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide

Uniqueness

N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide is unique due to its naphthamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-9-10-15(25-13)11-21-22-18(23)12-20-19(24)17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3,(H,20,24)(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYKRKRSZRKROH-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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